molecular formula C33H30Cl2N2O2 B2967818 (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 477888-72-5

(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2967818
CAS No.: 477888-72-5
M. Wt: 557.52
InChI Key: FROCSRNKYUDVJW-QGOAFFKASA-N
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Description

(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, piperazine, and a propenone moiety, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2,4-dichlorophenol with methanol in the presence of a base to form the methoxy derivative.

    Coupling with Piperazine: The methoxyphenyl intermediate is then reacted with diphenylmethylpiperazine under suitable conditions to form the piperazine derivative.

    Formation of the Propenone Moiety: The final step involves the reaction of the piperazine derivative with an appropriate propenone precursor under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one: can be compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30Cl2N2O2/c34-29-15-14-28(31(35)23-29)24-39-30-16-11-25(12-17-30)13-18-32(38)36-19-21-37(22-20-36)33(26-7-3-1-4-8-26)27-9-5-2-6-10-27/h1-18,23,33H,19-22,24H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROCSRNKYUDVJW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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